(E)-2-methyl-N-(2-(2-((3-methylthiophen-2-yl)methylene)hydrazinyl)-2-oxoethyl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A common method for synthesizing similar compounds involves a Knoevenagel reaction . In this reaction, a mixture of 3-methylthiophene-2-carbaldehyde and malononitrile is stirred in ethanol, to which a few drops of piperidine are added. The mixture is stirred for 1-2 hours and then cooled to room temperature .Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex. For example, the crystal structure of 2-((3-methylthiophen-2-yl)methylene)malononitrile, a related compound, has been studied . The molecule is planar, and the crystal structure is further stabilized by intermolecular hydrogen bonding interactions .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, ynamides can react with sodium hydrosulfide to produce 2-tosylamido thiophenes . This method is applicable for different structurally ynamides to obtain bis(tosylamido)-capped terthiophene having a string of N, S-heteroatoms .Mechanism of Action
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential biological activity and their role in the development of advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis of new thiophene derivatives and their potential applications.
Properties
IUPAC Name |
2-methyl-N-[2-[(2E)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-10-6-7-25-14(10)8-18-19-15(21)9-17-16(22)12-4-3-5-13(11(12)2)20(23)24/h3-8H,9H2,1-2H3,(H,17,22)(H,19,21)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWRHOYHSCZGL-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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